REACTION_CXSMILES
|
[N:1]1[CH:2]=[C:3]([CH2:10][C:11]([OH:13])=O)[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[P:14]([OH:17])([OH:16])[OH:15].P(Cl)(Cl)Cl>O1CCOCC1>[CH:7]1[CH:8]=[CH:9][N:4]2[C:3]([CH2:10][C:11]([P:14]([OH:17])([OH:16])=[O:15])([P:14]([OH:17])([OH:16])=[O:15])[OH:13])=[CH:2][N:1]=[C:5]2[CH:6]=1
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
N=1C=C(N2C1C=CC=C2)CC(=O)O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
92.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
to stir at 90-95° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an addition funnel, mechanical stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
to heat at 90-95° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
DISTILLATION
|
Details
|
distilled water (450 mL)
|
Type
|
ADDITION
|
Details
|
was added to it
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was further heated to 90-95° C
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled
|
Type
|
ADDITION
|
Details
|
acetone (1400 mL) was added to it
|
Type
|
TEMPERATURE
|
Details
|
The solution was further cooled to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 4-5 hrs
|
Duration
|
4.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CN2C(C1)=NC=C2CC(O)(P(=O)(O)O)P(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |